molecular formula C15H13BrFNO2 B2918648 5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide CAS No. 1049441-72-6

5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide

Cat. No. B2918648
CAS RN: 1049441-72-6
M. Wt: 338.176
InChI Key: UZLKCZWNMKZTGY-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom . The carboxamide group is further substituted with a cyclopropylmethyl group, which in turn is substituted with a 4-fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the carboxamide group, and the addition of the bromine and fluorine substituents. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of several functional groups, including the furan ring, the carboxamide group, and the bromine and fluorine substituents. These groups would likely confer specific physical and chemical properties to the molecule, such as its reactivity, polarity, and solubility .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group could also undergo various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the halogen substituents would likely make the compound relatively polar, affecting its solubility in different solvents. The aromatic furan ring could contribute to the compound’s stability and reactivity .

Scientific Research Applications

Pharmaceutical Research

This compound, with its complex structure, may serve as a precursor or an intermediate in the synthesis of pharmaceutical drugs. The presence of a furan ring and a bromine atom could make it a candidate for coupling reactions used in the construction of more complex molecules. Such compounds can be screened for various biological activities, including antiviral , anti-inflammatory , and anticancer properties .

Chemical Synthesis

The compound’s benzylic position is reactive and can undergo various chemical transformations, such as free radical bromination, nucleophilic substitution, and oxidation . This reactivity can be exploited to synthesize a wide range of derivatives with potential applications in different fields of chemistry.

Biological Studies

Given the diverse biological activities of indole derivatives, this compound could be used in biological studies to explore its interaction with biological receptors . It could help in understanding the pharmacodynamics and pharmacokinetics of similar compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact .

properties

IUPAC Name

5-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO2/c16-13-6-5-12(20-13)14(19)18-9-15(7-8-15)10-1-3-11(17)4-2-10/h1-6H,7-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLKCZWNMKZTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide

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